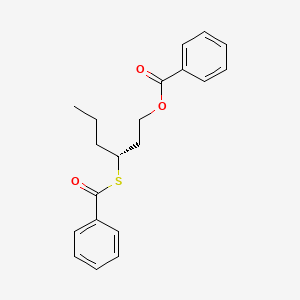

(3R)-3-(Benzoylsulfanyl)hexyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

918287-78-2 |

|---|---|

Molecular Formula |

C20H22O3S |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

[(3R)-3-benzoylsulfanylhexyl] benzoate |

InChI |

InChI=1S/C20H22O3S/c1-2-9-18(24-20(22)17-12-7-4-8-13-17)14-15-23-19(21)16-10-5-3-6-11-16/h3-8,10-13,18H,2,9,14-15H2,1H3/t18-/m1/s1 |

InChI Key |

MUPIJMZZJAJKPR-GOSISDBHSA-N |

Isomeric SMILES |

CCC[C@H](CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC(CCOC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3r 3 Benzoylsulfanyl Hexyl Benzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (3R)-3-(Benzoylsulfanyl)hexyl benzoate (B1203000) reveals several possible disconnections. The primary bonds to consider for disconnection are the benzoate ester, the benzoylsulfanyl thioester, and the bonds forming the chiral center at C3.

Strategic Considerations for Chiral Center Introduction at C3

The introduction of the chiral center at the C3 position is the most critical aspect of the synthesis. Several strategies can be envisioned:

Chiral Pool Approach: Starting from a readily available chiral building block that already contains the desired stereocenter. For instance, a derivative of (R)-3-hydroxyhexanoic acid could be a suitable starting material.

Asymmetric Reduction: The asymmetric reduction of a prochiral ketone, such as hexan-3-one, using a chiral reducing agent or a catalyst can establish the (R)-stereocenter.

Enantioselective Alkylation: Alkylation of a suitable enolate with a propyl halide in the presence of a chiral auxiliary or a chiral phase-transfer catalyst could also introduce the stereocenter.

Enzymatic Resolution: A racemic mixture of 3-hydroxyhexane could be resolved using a lipase (B570770) to selectively acylate the (R)-enantiomer, which can then be carried forward.

Approaches for Selective Formation of the Benzoate Ester

The formation of the benzoate ester linkage is a standard transformation in organic synthesis. The most common method is the esterification of a 3-hydroxyhexyl precursor with benzoic acid or its derivatives. Key considerations include:

Fischer-Speier Esterification: Direct acid-catalyzed esterification of the alcohol with benzoic acid. This method is straightforward but may not be suitable for sensitive substrates.

Acyl Chloride or Anhydride (B1165640) Method: Conversion of benzoic acid to benzoyl chloride or benzoic anhydride, followed by reaction with the alcohol in the presence of a base like pyridine (B92270) or triethylamine. This is a highly efficient method.

Steglich Esterification: Using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to couple the alcohol with benzoic acid. This method is mild and effective.

Strategies for Formation of the Benzoylsulfanyl Thioester Linkage

The formation of the thioester bond presents a unique set of challenges. The following approaches can be considered for the introduction of the benzoylsulfanyl group:

Mitsunobu Reaction: Reaction of a 3-hydroxyhexyl precursor with thiobenzoic acid under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). This reaction typically proceeds with inversion of stereochemistry, which must be considered when designing the synthesis.

Nucleophilic Substitution: Displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C3 position with the thiocarboxylate anion of thiobenzoic acid. This S(_N)2 reaction also proceeds with inversion of configuration.

Rhodium-Catalyzed C-S Bond Formation: Recent advances have shown that rhodium(I) catalysts can facilitate the asymmetric insertion of a carbene into the S-H bond of a thiol, providing a route to chiral α-thioesters. rsc.org While the target is a β-thioester, analogous catalytic systems could potentially be developed.

Enantioselective Synthesis Pathways

Based on the retrosynthetic analysis, several enantioselective pathways can be proposed. A convergent approach, where the chiral alcohol is synthesized first and then subjected to esterification and thioesterification, is often preferred.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an elegant and efficient means to establish the chiral center.

The direct catalytic asymmetric formation of the C-S bond is a highly attractive but challenging strategy. The design of chiral ligands that can effectively control the stereochemistry of the C-S bond-forming step is crucial. While direct asymmetric synthesis of β-thioesters is less common, principles from the synthesis of other chiral sulfur compounds can be applied.

The development of chiral ligands for asymmetric catalysis is a field of intense research. nih.govresearchgate.net Ligands are often designed with specific structural features to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. nih.govresearchgate.net The modular design of ligands, where different components can be easily varied, allows for rapid screening and optimization for a specific transformation. nih.gov

For a hypothetical asymmetric C-S bond formation to generate (3R)-3-(Benzoylsulfanyl)hexyl benzoate, one could envision a transition metal-catalyzed reaction. The choice of metal and ligand would be critical. For instance, drawing inspiration from rhodium-catalyzed systems for α-thioesters, a library of chiral diene or phosphine (B1218219) ligands could be screened. rsc.org

Illustrative Table of Chiral Ligands for Asymmetric Catalysis

| Ligand Type | Example Ligand | Potential Metal Catalyst | Target Reaction |

| Chiral Diene | (R,R)-Me-DuPhos | Rhodium(I) | Asymmetric C-S Bond Formation |

| Chiral Phosphine | (R)-BINAP | Palladium(0), Rhodium(I) | Asymmetric C-S Bond Formation |

| Bisoxazoline | (R,R)-Ph-BOX | Copper(II), Rhodium(II) | Asymmetric Thiol Addition |

| P,N-Ligands | PHOX Ligands | Iridium(I), Palladium(II) | Asymmetric Allylic Thiolation |

This table is illustrative and presents potential ligand/metal combinations based on established principles of asymmetric catalysis. Specific experimental validation would be required.

The screening process would involve running the reaction with each ligand under a set of standard conditions and analyzing the enantiomeric excess (ee) of the product. The ligand that provides the highest ee would then be selected for further optimization of reaction parameters such as temperature, solvent, and catalyst loading.

Enantioselective Esterification Catalysis

Enantioselective esterification is a powerful technique that can be hypothetically applied to the synthesis of the target molecule. This method would involve the kinetic resolution of a racemic precursor, such as 3-(benzoylsulfanyl)hexan-1-ol, or the direct asymmetric esterification of a prochiral substrate. Chiral acyl transfer catalysts, often based on N-heterocyclic carbenes (NHCs) or chiral amines, can selectively catalyze the benzoylation of one enantiomer of a racemic secondary alcohol, leaving the other unreacted. amazonaws.com

For instance, a chiral NHC could be employed to catalyze the reaction between benzoyl chloride and racemic 3-mercaptohexan-1-ol, followed by benzoylation of the thiol group. Alternatively, a lipase-catalyzed transesterification could be envisioned for the kinetic resolution of a racemic 3-(benzoylsulfanyl)hexanol. Lipases are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol, which could provide access to the desired (R)-enantiomer of the hexyl benzoate precursor. nih.gov

Hypothetical Data for Enantioselective Benzoylation:

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral NHC-1 | Toluene (B28343) | -20 | 48 | 92 |

| 2 | Chiral DMAP-derivative | CH2Cl2 | 0 | 50 | 85 |

| 3 | Lipase B from Candida antarctica | Hexane | 40 | 45 | >99 |

Organocatalytic Methods for Stereocontrol

Organocatalysis offers a metal-free approach to asymmetric synthesis and could be instrumental in establishing the stereocenter of this compound. umb.eduthieme.com A plausible strategy involves the asymmetric conjugate addition of thiobenzoic acid to hex-2-enal. Chiral aminocatalysts, such as proline or its derivatives, can activate the enal towards a stereoselective Michael addition of the thiol. youtube.com This would generate a chiral aldehyde, which can then be reduced to the corresponding alcohol and subsequently esterified to the final product.

Another organocatalytic approach could utilize chiral thiourea (B124793) catalysts. nih.govnih.gov These catalysts are known to activate α,β-unsaturated esters towards nucleophilic attack through hydrogen bonding. In a hypothetical reaction, a chiral thiourea could catalyze the addition of a sulfur nucleophile to hexyl acrylate (B77674), followed by transformation of the resulting thioether to the target compound. acsgcipr.orgnih.gov

Hypothetical Organocatalytic Michael Addition Results:

| Entry | Catalyst | Nucleophile | Acceptor | Yield (%) | ee (%) |

| 1 | (S)-Proline | Thiobenzoic Acid | Hex-2-enal | 85 | 95 |

| 2 | Schreiner's Thiourea | Benzyl (B1604629) Mercaptan | Hexyl Acrylate | 92 | 88 |

| 3 | Cinchona-alkaloid derivative | Potassium Thiobenzoate | Hex-2-enone | 78 | 97 |

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. nih.govnih.gov This approach circumvents the need for an asymmetric induction step by incorporating a pre-existing stereocenter into the target molecule.

Derivatization from Naturally Occurring Chiral Precursors

A hypothetical route to this compound could commence from a chiral precursor such as (R)-citronellal. This natural product possesses a stereocenter at the C3 position. A series of transformations, including ozonolysis of the double bond, reduction of the resulting aldehyde to an alcohol, and subsequent functional group manipulations, could lead to a chiral intermediate suitable for conversion to the target compound. For example, the hydroxyl group could be converted to a good leaving group, followed by nucleophilic substitution with a thiobenzoate anion. The terminal aldehyde from ozonolysis could be reduced and then esterified to the hexyl benzoate.

Another potential chiral precursor is (R)-(-)-2,3-epoxy-1-propanol (glycidol). The epoxide ring can be opened by a nucleophile, such as a propyl cuprate, at the C3 position. The resulting diol can then be selectively functionalized. The primary alcohol could be protected, the secondary alcohol converted to a thiobenzoate, and the protected primary alcohol deprotected and esterified to the benzoate.

Exploitation of Established Chiral Building Blocks

Commercially available chiral building blocks provide a reliable source of stereochemistry for complex molecule synthesis. For instance, (R)-3-hydroxyhexanoic acid could serve as a starting point. The carboxylic acid could be reduced to the primary alcohol, which is then esterified to form the hexyl benzoate moiety. The secondary hydroxyl group could then be activated and displaced with thiobenzoate, likely with inversion of configuration, necessitating starting with the (S)-enantiomer of 3-hydroxyhexanoic acid to achieve the desired (R)-configuration in the final product.

Hypothetical Chiral Building Block Utilization:

| Starting Material | Key Steps | Overall Yield (%) | Final ee (%) |

| (R)-Citronellal | Ozonolysis, reduction, tosylation, SN2 with KSBz, esterification | 35 | >98 |

| (S)-3-Hydroxyhexanoic acid | Reduction, benzoylation, mesylation, SN2 with KSBz | 50 | >99 |

Diastereoselective Synthesis Approaches

Diastereoselective reactions are used to control the formation of one diastereomer over another. In the context of synthesizing this compound, this would typically involve the use of a chiral auxiliary.

Substrate-Controlled Diastereoselection

In a substrate-controlled approach, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the target compound, one could envision attaching a chiral auxiliary to a hexanoyl precursor. For example, an α,β-unsaturated ester could be formed with a chiral alcohol, such as (R)-pantolactone. nih.govresearchgate.net The conjugate addition of a thiol to this chiral enoate would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. rsc.org After the addition, the auxiliary can be cleaved, and the resulting chiral thioester can be converted to the final product.

Another strategy could involve the diastereoselective reduction of a chiral β-keto thioester. The keto group could be introduced and then reduced using a reagent that is directed by a chiral element within the molecule, leading to the desired (R)-hydroxyl group, which can then be derivatized. organic-chemistry.org

Hypothetical Diastereoselective Conjugate Addition:

| Chiral Auxiliary | Thiol Nucleophile | Diastereomeric Ratio (R:S) |

| (R)-Pantolactone | Thiobenzoic Acid | 95:5 |

| Evans' Oxazolidinone | Benzyl Mercaptan | 98:2 |

| Oppolzer's Sultam | Potassium Thioacetate | 97:3 |

Auxiliary-Mediated Diastereoselection

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com In the context of synthesizing a molecule like this compound, a plausible synthetic route would involve the conjugate addition of a thiol to an α,β-unsaturated ester precursor, where a chiral auxiliary is covalently attached to the ester. nih.govbeilstein-journals.orgnih.gov This auxiliary would create a chiral environment, sterically hindering one face of the molecule and directing the incoming nucleophile (the thiol) to the other, thus leading to a diastereoselective synthesis. wikipedia.org

Commonly used chiral auxiliaries in such Michael additions include oxazolidinones (Evans auxiliaries) and pseudoephedrine amides. wikipedia.orgnih.gov For instance, an N-enoyl derivative of an Evans auxiliary could be subjected to a Michael addition with benzoylthiolate. The stereochemical outcome would be dictated by the chelation of the Lewis acid catalyst with the auxiliary and the carbonyl group of the enoyl moiety, which orients the molecule to favor the approach of the nucleophile from a specific face. After the reaction, the auxiliary would be cleaved to yield the desired chiral thioester. However, without specific experimental data for this compound, any discussion remains purely hypothetical.

Development and Optimization of Reaction Conditions

The yield and stereoselectivity of a chemical reaction are highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing an efficient synthetic protocol.

Solvent Effects on Stereoselectivity and Yield

The choice of solvent can dramatically influence the diastereoselectivity of a reaction. acs.orgresearchgate.net Solvents with different polarities can affect the conformation of the transition state and the solubility of the reactants and intermediates. In the context of a Lewis acid-catalyzed conjugate addition, coordinating solvents might compete with the substrate for binding to the catalyst, potentially reducing both the reaction rate and selectivity. Conversely, non-polar aprotic solvents are often preferred. rsc.org For a hypothetical synthesis of this compound, one might expect solvents like toluene or dichloromethane (B109758) to be effective. However, the optimal solvent would need to be determined empirically through systematic screening.

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature is a crucial parameter in controlling the outcome of a reaction. Lowering the temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, although this can also lead to a decrease in the reaction rate. nih.gov For a diastereoselective conjugate addition, the reaction would likely be performed at low temperatures (e.g., -78 °C) to maximize the facial selectivity enforced by the chiral auxiliary. Pressure is less commonly varied in these types of reactions unless gaseous reactants are involved or in specific high-pressure studies to probe reaction mechanisms.

Catalyst Loading and Ligand/Catalyst Ratios

In a catalyzed reaction, the amount of catalyst used (catalyst loading) is a key factor affecting both the reaction rate and cost-effectiveness. researchgate.net While higher catalyst loading can increase the reaction rate, it is often desirable to use the lowest effective amount. The ratio of the ligand to the metal catalyst is also critical, especially in reactions where the ligand plays a role in creating the chiral environment. acs.orgacs.org In the proposed synthesis, a Lewis acid catalyst would be used to activate the α,β-unsaturated ester. The optimal loading would be determined by running the reaction with varying amounts of the catalyst and analyzing the yield and diastereomeric excess of the product.

Purification and Isolation Techniques for Enantiopure this compound

After the synthesis, the desired enantiomer must be isolated and purified. For chiral compounds, this often involves chromatographic techniques.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. chiralpedia.com The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase composition would need to be optimized for the specific separation of the diastereomers of the thioester adduct before cleavage of the auxiliary, or the enantiomers after cleavage.

Crystallization: Diastereomers often have different physical properties, including solubility, which can be exploited for their separation by fractional crystallization. chiralpedia.com If the diastereomeric adducts formed during the synthesis have significantly different solubilities, one diastereomer may crystallize out of the solution, leaving the other in the mother liquor. This can be a cost-effective method for large-scale purification. However, its applicability depends on the specific properties of the diastereomers.

Advanced Spectroscopic and Stereochemical Elucidation of 3r 3 Benzoylsulfanyl Hexyl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For (3R)-3-(Benzoylsulfanyl)hexyl benzoate (B1203000), a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its complex structure.

Multi-Dimensional NMR for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of (3R)-3-(Benzoylsulfanyl)hexyl benzoate is foundational. While ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are essential to resolve ambiguities and confirm the full bonding framework.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzoate groups and the aliphatic protons of the hexyl chain. chemicalbook.com The protons closer to the electron-withdrawing ester and thioester groups will appear at a lower field (higher ppm). Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbons of the ester and thioester, the aromatic carbons, and the aliphatic carbons of the hexyl chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations, which are crucial for tracing the connectivity of the hexyl chain. sdsu.edu For instance, the proton at the chiral center (H3) would show correlations to the adjacent methylene (B1212753) protons (H2 and H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the carbonyl carbon of the benzoate group and the protons on C1 of the hexyl chain, and between the carbonyl carbon of the benzoylsulfanyl group and the H3 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, NOE correlations could be observed between the protons of the benzoyl groups and the protons of the hexyl chain, helping to define their relative orientation.

A hypothetical, yet scientifically plausible, set of NMR data for this compound is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | ~4.3 (t) | ~65.0 | H2 | C=O (benzoate), C2, C3 |

| 2 | ~1.7 (m) | ~30.0 | H1, H3 | C1, C3, C4 |

| 3 | ~4.1 (m) | ~45.0 | H2, H4 | C=O (thiobenzoate), C2, C4, C5 |

| 4 | ~1.6 (m) | ~35.0 | H3, H5 | C2, C3, C5, C6 |

| 5 | ~1.4 (m) | ~22.5 | H4, H6 | C3, C4, C6 |

| 6 | ~0.9 (t) | ~14.0 | H5 | C4, C5 |

| Benzoate C=O | - | ~166.0 | - | H1, Aromatic H |

| Thiobenzoate C=O | - | ~192.0 | - | H3, Aromatic H |

| Benzoate Aromatic | ~7.4-8.1 (m) | ~128-134 | - | C=O (benzoate), H1 |

| Thiobenzoate Aromatic | ~7.4-8.0 (m) | ~127-138 | - | C=O (thiobenzoate), H3 |

Chiral Shift Reagent Studies for Enantiomeric Excess Determination

To confirm the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. rsc.org CSRs are typically lanthanide complexes that can form diastereomeric complexes with the chiral analyte. harvard.edu This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification. For this compound, the ester and thioester carbonyl groups provide potential binding sites for a CSR. Upon addition of a suitable chiral europium or ytterbium complex, the signals of a racemic mixture would split into two sets, while an enantiomerically pure sample would show only one set of signals. The integration of these signals allows for the precise determination of the enantiomeric excess. researchgate.net

Dynamic NMR for Conformational Analysis and Barrier to Rotation Studies

The hexyl chain and the two benzoyl groups in this compound are not static; they undergo conformational changes, including bond rotations. libretexts.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these dynamic processes. nih.gov At low temperatures, the rotation around certain bonds may be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for these rotational processes, providing valuable information about the molecule's conformational flexibility.

Advanced Vibrational Spectroscopy

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. acs.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum. conicet.gov.ar To assign the absolute configuration of this compound, its experimental VCD spectrum would be compared to the theoretically predicted spectrum for the (R)-enantiomer, calculated using quantum chemical methods. A good match between the experimental and calculated spectra would provide a definitive assignment of the (R) configuration at the C3 stereocenter. nih.gov

Raman and Infrared Spectroscopy for Bond Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound. mdpi.com The IR spectrum is particularly sensitive to polar bonds, while the Raman spectrum is more sensitive to non-polar bonds.

Key expected vibrational frequencies include:

C=O Stretching: The ester and thioester carbonyl groups will exhibit strong, characteristic stretching vibrations. The ester C=O stretch is typically found around 1720-1740 cm⁻¹, while the thioester C=O stretch appears at a lower frequency, around 1660-1690 cm⁻¹, due to the reduced electronegativity of sulfur compared to oxygen. nih.govacs.org

C-O and C-S Stretching: The C-O stretching of the ester and the C-S stretching of the thioester will also produce characteristic bands.

Aromatic C-H and C=C Stretching: The benzoyl groups will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov

Aliphatic C-H Stretching: The hexyl chain will exhibit aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ester C=O | Stretching | ~1730 | Medium |

| Thioester C=O | Stretching | ~1680 | Strong |

| Aromatic C=C | Stretching | ~1600, ~1585, ~1450 | Strong |

| Ester C-O | Stretching | ~1270, ~1110 | Strong |

| Thioester C-S | Stretching | ~950-1050 | Medium |

| Aromatic C-H | Stretching | ~3060 | Medium |

| Aliphatic C-H | Stretching | ~2850-2960 | Strong |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like This compound , this technique can unambiguously establish its absolute configuration.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. As This compound is likely an oil at room temperature, a common strategy involves the synthesis of a crystalline derivative. This could be achieved by introducing a functional group that promotes crystallization, such as a p-nitrobenzoyl group.

Once a suitable crystal is obtained and irradiated with X-rays, the diffraction pattern is collected and analyzed. The resulting electron density map reveals the precise spatial arrangement of each atom in the molecule. For determining the absolute configuration of a chiral molecule, the technique of anomalous dispersion is employed, often requiring the presence of a heavier atom than carbon, oxygen, or hydrogen. The sulfur atom and the carbonyl oxygen atoms within This compound can be sufficient for this purpose. The analysis of the Flack parameter, which should be close to zero for the correct enantiomer, provides statistical confidence in the assignment of the (R) or (S) configuration at the chiral center.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₉H₂₀O₃S |

| Formula Weight | 344.43 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 12.45, 24.12 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1765.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.295 |

Polymorphism and Crystal Engineering of this compound Analogs

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mpg.de These different forms, or polymorphs, can exhibit different physical properties, such as melting point and solubility. mpg.de The study of polymorphism in analogs of This compound would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures).

Crystal engineering principles would be applied to design analogs with specific crystalline architectures. For instance, the introduction of hydrogen bond donors and acceptors could be used to guide the formation of predictable supramolecular structures. Techniques such as powder X-ray diffraction (PXRD) would be essential for identifying and distinguishing between different polymorphic forms.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are indispensable for studying chiral molecules in solution. They provide information on the electronic properties and the spatial arrangement of the atoms surrounding the chiral center.

Electronic Circular Dichroism (ECD) for Chiral Chromophore Analysis and Conformational Probes

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum is highly sensitive to the stereochemistry of the molecule. The benzoyl and thioester groups in This compound act as chromophores, which are expected to give rise to distinct signals in the ECD spectrum.

The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores relative to the chiral center. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. Furthermore, ECD can be used as a conformational probe, as different conformations of the flexible hexyl chain would likely result in different ECD spectra.

Hypothetical ECD Data for this compound

| Wavelength (nm) | Δελ (M⁻¹cm⁻¹) | Description |

|---|---|---|

| 285 | +3.2 | Positive Cotton effect (n → π* transition of thioester) |

Optical Rotatory Dispersion (ORD) for Wavelength-Dependent Chirality

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides information about the stereochemistry of a molecule, and it is particularly useful for chiral molecules that lack strong chromophores for ECD analysis. jascoinc.com

For This compound , the ORD spectrum would show a plain curve at wavelengths far from an absorption band. Near the absorption bands of the chromophores, the spectrum would exhibit a Cotton effect, characterized by a peak and a trough. slideshare.net The shape of the Cotton effect curve in the ORD spectrum is directly related to the absolute configuration of the chiral center. ORD can be a complementary technique to ECD for stereochemical assignment. slideshare.net

Chromatographic Techniques for Chiral Purity Assessment

The enantiomeric purity of a chiral compound is a critical parameter, especially in the context of pharmaceutical and biological applications. Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a chiral sample.

For the analysis of This compound , a chiral stationary phase (CSP) would be selected for either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The CSP creates a chiral environment in which the two enantiomers, (3R)- and (3S)-3-(benzoylsulfanyl)hexyl benzoate, interact differently. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram.

The relative area of the two peaks is used to calculate the enantiomeric excess. For a sample of pure This compound , a single peak corresponding to the R-enantiomer would be observed. The development of a robust chiral chromatography method would be essential for quality control during any potential synthesis of this compound.

Hypothetical Chiral HPLC Data for a Sample of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The separation of enantiomers of this compound is effectively achieved through chiral HPLC. The development of a robust and reliable method necessitates a systematic approach to selecting the appropriate chiral stationary phase (CSP) and mobile phase composition.

Method Development

Given the aromatic nature of the benzoyl groups and the presence of a sulfur atom, polysaccharide-based chiral stationary phases are excellent candidates for achieving enantiomeric separation. Columns such as those based on derivatized cellulose (B213188) or amylose, for instance, Chiralpak® series, have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and sulfur-containing moieties. daicelchiral.comresearchgate.net

A screening approach is typically employed, testing various combinations of CSPs and mobile phases. For this compound, a normal-phase HPLC method is often preferred to enhance chiral recognition. A typical starting point for method development would involve a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column. The mobile phase would consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, such as isopropanol or ethanol, to modulate retention and selectivity. The presence of the thioester and benzoate groups suggests that π-π interactions, hydrogen bonding, and dipole-dipole interactions will be the primary mechanisms for chiral recognition on the CSP. researchgate.net

Method Validation

Once optimal separation conditions are established, the analytical method must be validated to ensure its suitability for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). registech.comjocpr.com

Specificity: The method's ability to exclusively measure the analyte of interest in the presence of other components is confirmed by analyzing a placebo and a racemic mixture of 3-(Benzoylsulfanyl)hexyl benzoate to ensure no interference at the retention times of the enantiomers.

Linearity: The linearity of the method is assessed by analyzing a series of solutions with known concentrations of the (S)-enantiomer (the undesired enantiomer in this case) spiked into the (R)-enantiomer. A linear relationship between the peak area and the concentration of the (S)-enantiomer should be established.

Accuracy: The accuracy is determined by recovery studies. A known amount of the (S)-enantiomer is added to the (R)-enantiomer sample at different concentration levels. The percentage of recovery of the added (S)-enantiomer is then calculated.

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by multiple analyses of the same sample on the same day, while intermediate precision is assessed by performing the analysis on different days with different analysts or equipment. The relative standard deviation (RSD) of the results is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the (S)-enantiomer that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following interactive tables summarize the chromatographic conditions and the validation results for a developed chiral HPLC method.

Table 1: Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Table 2: Chiral HPLC Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 1.5% | ≤ 2.0% |

| Precision (Intermediate, %RSD) | 1.8% | ≤ 2.0% |

| LOD | 0.01 µg/mL | - |

| LOQ | 0.03 µg/mL | - |

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and semi-volatile chiral compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase offers a high-resolution alternative for enantioselective analysis.

Method Development

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are coated onto a fused silica (B1680970) capillary column and can separate a wide variety of enantiomers. For a compound like this compound, a column such as one containing a derivatized β-cyclodextrin would be a suitable starting point for method development.

The GC oven temperature program is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers. A slow temperature ramp allows for better resolution. The choice of carrier gas, typically helium or hydrogen, and its flow rate also play a role in the separation efficiency. Due to the thermal lability of some sulfur compounds, the injector and detector temperatures should be carefully optimized to prevent degradation.

Method Validation

Similar to the HPLC method, the chiral GC method must be validated for its intended purpose. The validation parameters are consistent with those outlined in the HPLC section.

The following interactive tables summarize the proposed GC conditions and validation parameters.

Table 3: Chiral GC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chiraldex™ G-TA (30 m x 0.25 mm, 0.12 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 2 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Split Ratio | 50:1 |

| Retention Time (R)-enantiomer | ~ 32.1 min |

| Retention Time (S)-enantiomer | ~ 32.9 min |

| Resolution (Rs) | > 1.8 |

Table 4: Chiral GC Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9992 | ≥ 0.999 |

| Accuracy (Recovery) | 98.2% - 101.5% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 1.7% | ≤ 2.0% |

| Precision (Intermediate, %RSD) | 1.9% | ≤ 2.0% |

| LOD | 0.02 µg/mL | - |

| LOQ | 0.06 µg/mL | - |

Reactivity and Transformational Pathways of 3r 3 Benzoylsulfanyl Hexyl Benzoate

Hydrolytic Stability and Reactivity of Ester and Thioester Bonds

The hydrolysis of (3R)-3-(benzoylsulfanyl)hexyl benzoate (B1203000) involves the cleavage of either the ester or the thioester linkage, or both, upon reaction with water. This process can be catalyzed by acid or base. The inherent differences in the electronic properties and bond strengths of esters and thioesters lead to distinct hydrolytic behaviors.

In general, thioesters are more susceptible to hydrolysis than their corresponding oxygen esters. This enhanced reactivity is attributed to two main factors. Firstly, the resonance stabilization of the carbonyl group is less effective in thioesters. The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is poorer than the 2p-2p overlap in an ester. This results in a greater partial positive charge on the carbonyl carbon of the thioester, making it a more potent electrophile for nucleophilic attack by water. nih.gov

Secondly, the thiolate anion (RS⁻) is a better leaving group than the corresponding alkoxide anion (RO⁻) because sulfur is more polarizable and can better stabilize a negative charge. Consequently, the tetrahedral intermediate formed during the hydrolysis of a thioester collapses more readily to products than the intermediate from an ester hydrolysis.

The hydrolysis of both esters and thioesters can be catalyzed by either acid or base. Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, and the rate is typically first-order in both the substrate and the hydroxide ion. The rate of base-catalyzed hydrolysis is significantly faster for thioesters than for esters. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by water.

Table 1: Illustrative Comparative Hydrolysis Rates (Note: The following data is illustrative, based on general principles, and not from direct experimental measurement on (3R)-3-(Benzoylsulfanyl)hexyl benzoate.)

| Functional Group | Relative Rate of Hydrolysis (pH 7) | Relative Rate of Hydrolysis (pH 10) |

| Benzoate Ester | 1 | 100 |

| Benzoyl Thioester | ~10-30 | ~1000-3000 |

The this compound possesses a stereocenter at the C3 position. A crucial aspect of its reactivity is whether the hydrolytic conditions can lead to racemization. The hydrolysis of either the ester or the thioester bond does not directly involve the chiral center at C3. The reaction occurs at the carbonyl carbons, which are remote from the stereocenter.

Therefore, under standard hydrolytic conditions (acidic or basic), the configuration at the C3 position is expected to be retained. The products of hydrolysis, (R)-3-mercaptohexyl benzoate (from thioester hydrolysis) and (R)-3-(benzoylsulfanyl)hexan-1-ol (from ester hydrolysis), should retain the (R)-configuration.

However, enzymatic hydrolysis can exhibit high enantioselectivity. Lipases, for instance, are known to catalyze the kinetic resolution of racemic esters and alcohols. nih.govjocpr.com If a racemic mixture of 3-(benzoylsulfanyl)hexyl benzoate were subjected to enzymatic hydrolysis, it is plausible that one enantiomer would react faster than the other, leading to an enantioenriched product and unreacted starting material. The efficiency of such a resolution would be dependent on the specific enzyme used.

Transesterification and Trans-thioesterification Reactions

Transesterification and trans-thioesterification are equilibrium reactions where the alkoxy or alkylthio group of an ester or thioester is exchanged with another alcohol or thiol, respectively. These reactions are typically catalyzed by acids or bases.

In the presence of an alcohol (R'OH) and a suitable catalyst, the benzoate ester group of this compound can undergo transesterification to yield a new ester and hexanol. Similarly, the benzoyl thioester can undergo trans-thioesterification with a thiol (R'SH) to form a new thioester and 3-mercaptohexanol.

Given the higher reactivity of the thioester, it is expected to undergo trans-thioesterification more readily than the ester undergoes transesterification. Furthermore, thiols are generally more nucleophilic than alcohols, which would also favor the reaction at the thioester carbonyl. sci-hub.boxacs.org

Table 2: Predicted Relative Reactivity in Intermolecular Exchange Reactions (Note: This table is based on general principles of reactivity.)

| Reaction | Nucleophile | Relative Rate |

| Transesterification | R'OH | Low |

| Trans-thioesterification | R'SH | High |

Intramolecular reactions can occur if a nucleophilic group within the molecule can attack one of the carbonyl centers, leading to a cyclic product. In the case of the hydrolysis product, (R)-3-(benzoylsulfanyl)hexan-1-ol, the hydroxyl group could potentially attack the thioester carbonyl. This would be an intramolecular trans-thioesterification. The feasibility of this reaction depends on the stability of the resulting ring. Attack of the C1-hydroxyl group on the C3-thioester would lead to the formation of a six-membered lactone (a cyclic ester) and benzenethiol. The formation of five- or six-membered rings through intramolecular reactions is often thermodynamically and kinetically favored.

Similarly, the hydrolysis product (R)-3-mercaptohexyl benzoate contains a thiol group that could potentially attack the ester carbonyl. This intramolecular transesterification would lead to a six-membered thiolactone and benzoic acid. Given the higher nucleophilicity of the thiol group compared to the hydroxyl group, this cyclization might be more favorable under certain conditions.

Nucleophilic Acyl Substitution Reactions

Hydrolysis and transesterification are specific examples of a broader class of reactions known as nucleophilic acyl substitution. libretexts.org Both the ester and thioester groups in this compound can react with a variety of nucleophiles.

The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the leaving group (the alkoxy group for the ester or the alkylthio group for the thioester) to regenerate the carbonyl group.

Due to the higher electrophilicity of the thioester carbonyl and the better leaving group ability of the thiolate, the thioester moiety is the more reactive site for nucleophilic acyl substitution. For example, in a reaction with an amine (R'NH₂), aminolysis would preferentially occur at the thioester position to form an amide.

Table 3: Reactivity of Acyl Groups with Common Nucleophiles (Note: This table provides a qualitative comparison based on established chemical principles.)

| Nucleophile | Reaction with Benzoate Ester | Reaction with Benzoyl Thioester |

| H₂O (Hydrolysis) | Slower | Faster |

| R'OH (Transesterification) | Slower | Faster |

| R'SH (Trans-thioesterification) | Very Slow | Moderate |

| R'NH₂ (Aminolysis) | Slow | Fast |

Aminolysis and Alcoholysis Mechanisms

Aminolysis and alcoholysis are fundamental nucleophilic acyl substitution reactions that involve the attack of an amine or an alcohol, respectively, on a carbonyl group. wikipedia.orgacs.org In the case of this compound, both the thioester and the ester carbonyls are potential sites for such reactions.

The generally accepted mechanism for these reactions proceeds through a tetrahedral intermediate. researchgate.netchemistrysteps.com For aminolysis, an amine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate, which then collapses to form a new amide and release the corresponding leaving group (a thiol or an alcohol). researchgate.netacs.org Similarly, in alcoholysis, an alcohol molecule acts as the nucleophile, resulting in a transesterification reaction.

Thioesters are known to be more reactive towards nucleophiles than their ester counterparts. nih.govrsc.orgtutorchase.com This enhanced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, which makes the thioester carbonyl carbon more electrophilic. tutorchase.com Additionally, the thiolate anion is a better leaving group than the alkoxide anion due to the higher acidity of the corresponding thiol. Therefore, in a competitive reaction scenario, aminolysis or alcoholysis of this compound would be expected to occur preferentially at the thioester carbonyl.

The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com Base-catalyzed reactions, on the other hand, typically involve the deprotonation of the nucleophile to increase its nucleophilicity.

Regioselectivity and Stereoselectivity in Substitution

Regioselectivity: The selective reaction at one of two or more similar functional groups is a key consideration in the chemistry of multifunctional molecules. As established, the thioester group in this compound is more reactive than the ester group. nih.govrsc.orgtutorchase.com Consequently, nucleophilic substitution reactions such as aminolysis and alcoholysis are expected to exhibit high regioselectivity for the thioester functionality under kinetically controlled conditions.

| Functional Group | Relative Reactivity toward Nucleophiles | Leaving Group | Predicted Site of Initial Reaction |

|---|---|---|---|

| Thioester (-COS-) | Higher | Thiolate (RS⁻) | Preferred |

| Ester (-COO-) | Lower | Alkoxide (RO⁻) | Disfavored |

Stereoselectivity: The term stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org In the context of substitution reactions on this compound, the primary sites of reaction are the achiral carbonyl carbons. Therefore, these reactions are not expected to directly affect the configuration of the C3 chiral center. However, if a reaction were to occur at the chiral C3 position, the stereochemical outcome would be of paramount importance. A bimolecular nucleophilic substitution (SN2) reaction at C3 would proceed with inversion of configuration. stackexchange.comquora.com Conversely, a unimolecular nucleophilic substitution (SN1) type reaction, or a reaction involving neighboring group participation, could lead to retention of configuration or racemization. slideshare.netfiveable.me

Electrophilic Aromatic Substitution on the Benzoyl Moieties

The two benzoyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto an aromatic ring. masterorganicchemistry.comchadsprep.com

Functionalization of the Aromatic Rings

A variety of functional groups can be introduced onto the benzoyl rings through standard electrophilic aromatic substitution protocols. These include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

Influence of Ester and Thioester Groups on Aromatic Reactivity

Both the ester and thioester functional groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. youtube.compressbooks.publibretexts.org The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. chemistry.coach

The deactivating nature of these groups means that harsher reaction conditions may be required for electrophilic aromatic substitution compared to activated aromatic systems. youtube.com The meta-directing effect arises because the resonance structures of the sigma complex formed during electrophilic attack show that the positive charge is destabilized when the electrophile adds to the ortho or para positions. libretexts.org Consequently, electrophilic attack will occur preferentially at the meta position.

| Substituent Group | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| Ester (-COOR) | Deactivating | meta |

| Thioester (-COSR) | Deactivating | meta |

Stereospecific Transformations of the Chiral Hexyl Chain

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. organicchemistrytutor.com The chiral hexyl chain of this compound, with its stereocenter at C3, is a potential site for such transformations.

Reactions at C3 with Retention or Inversion of Configuration

While the carbonyl groups are the most likely sites of reaction, hypothetical transformations at the C3 position would be highly dependent on the reaction mechanism, leading to either retention or inversion of the (R)-configuration.

Inversion of Configuration: A classic SN2 reaction at the C3 position, involving backside attack by a nucleophile and displacement of a leaving group, would result in a complete inversion of the stereochemical configuration, leading to the corresponding (S)-product. stackexchange.comquora.comyoutube.com This would require the conversion of one of the groups at C3 into a good leaving group.

Remote Functionalization with Stereochemical Control

The stereocenter at the C3 position of this compound offers a valuable handle for directing chemical transformations at remote positions along the hexyl chain with stereochemical control. This concept, known as remote functionalization, is a powerful tool in organic synthesis for achieving site- and stereoselectivity.

Transition metal-catalyzed C-H functionalization is a prominent strategy for achieving remote functionalization. nih.govresearchgate.net In the case of this compound, the sulfur atom of the benzoylsulfanyl group can act as a directing group, coordinating to a transition metal catalyst. nih.govresearchgate.net This coordination can facilitate the activation of a specific C-H bond at a distal position through the formation of a metallacyclic intermediate. The inherent chirality at the C3 position can influence the conformation of this intermediate, thereby directing the subsequent functionalization to occur on a specific face of the molecule, leading to a high degree of diastereoselectivity.

While direct examples involving this compound are not reported, studies on similar thioether-containing molecules have demonstrated the feasibility of this approach. For instance, palladium-catalyzed remote C-H arylation and olefination have been achieved with high regioselectivity and stereocontrol using sulfur-containing directing groups. nih.gov

Table 1: Hypothetical Remote Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Potential Product | Expected Stereochemical Outcome |

| C5-Arylation | Pd(OAc)₂, Ligand, Ar-X | (3R,5S)- or (3R,5R)-5-Aryl-3-(benzoylsulfanyl)hexyl benzoate | Diastereoselective, dependent on ligand and reaction conditions |

| C6-Olefination | Rh(III) catalyst, Alkene | (3R)-3-(Benzoylsulfanyl)hexyl-6-alkenyl benzoate | Regio- and stereoselective |

Note: This table is illustrative and based on general principles of remote C-H functionalization. Actual outcomes would require experimental verification.

Sulfur-Centered Reactivity

The sulfur atom in the benzoylsulfanyl group is a key site for various chemical transformations, including oxidation and the formation of reactive intermediates like sulfonium (B1226848) salts.

The sulfanyl (B85325) group in this compound can be selectively oxidized to afford the corresponding sulfoxide (B87167) or sulfone. The oxidation state of the sulfur can significantly influence the electronic properties and reactivity of the molecule. The oxidation of thioethers to sulfoxides and sulfones is a well-established transformation in organic chemistry, often employing reagents like hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. beilstein-journals.orgdoaj.org

Selective oxidation to the sulfoxide can typically be achieved using one equivalent of the oxidizing agent at controlled temperatures. Further oxidation to the sulfone generally requires an excess of the oxidant and more forcing conditions. beilstein-journals.org The chirality at the C3 position could potentially induce some level of diastereoselectivity at the newly formed stereogenic sulfur center in the sulfoxide, although the distance between the two centers may limit the extent of this induction.

Table 2: Potential Oxidation Products of this compound

| Product | Oxidizing Agent | Potential Stereochemistry at Sulfur |

| (3R)-3-(Benzoylsulfinyl)hexyl benzoate (Sulfoxide) | 1 eq. m-CPBA | Diastereomeric mixture (R/S at sulfur) |

| (3R)-3-(Benzoylsulfonyl)hexyl benzoate (Sulfone) | >2 eq. m-CPBA | Achiral at sulfur |

Note: The stereochemical outcome at the sulfur atom would need to be determined experimentally.

The sulfur atom of the benzoylsulfanyl group can act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium salts. nih.govrsc.org These sulfonium salts are versatile intermediates in organic synthesis, capable of undergoing various transformations, including ylide formation and acting as leaving groups in substitution and elimination reactions.

The formation of a sulfonium salt from this compound would introduce a positive charge on the sulfur atom, further activating the thioester carbonyl group towards nucleophilic attack. The reactivity of these salts depends on the nature of the substituents on the sulfur atom and the reaction conditions. nih.gov For instance, treatment with a base can lead to the formation of a sulfur ylide, which can then participate in reactions like the Johnson-Corey-Chaykovsky reaction.

Catalytic Hydrogenation and Reduction Reactions

The presence of multiple reducible functional groups—the thioester, the benzoate ester, and the aromatic rings—in this compound makes its reduction a chemically interesting challenge, requiring selective methods.

The selective reduction of the thioester or the benzoate ester is a key transformation. Generally, thioesters are more reactive towards reduction than esters. Recent advances in catalysis have enabled the highly selective hydrogenation of thioesters to the corresponding alcohols and thiols using specific ruthenium-based catalysts. nih.govacs.orgacs.org These methods have shown excellent functional group tolerance, leaving ester groups intact. nih.govacs.org Therefore, it is plausible that this compound could be selectively reduced at the thioester position to yield 3-mercaptohexanol and benzoic acid, leaving the benzoate ester untouched.

Conversely, the reduction of the benzoate ester to benzyl (B1604629) alcohol and 3-(benzoylsulfanyl)hexanoic acid would require different conditions. Catalytic hydrogenation of benzoate esters can be achieved, but often requires more forcing conditions or specific catalysts compared to thioesters. youtube.comresearchgate.net

Table 3: Potential Selective Reduction Products of this compound

| Target Functional Group | Catalyst/Reagents | Major Products |

| Thioester | Ru-pincer complex, H₂ | (3R)-3-Hydroxyhexyl benzoate and Thiobenzoic acid |

| Benzoate Ester | Specific hydrogenation catalysts | (3R)-3-(Benzoylsulfanyl)hexan-1-ol and Benzyl alcohol |

Note: This table presents plausible selective reduction pathways based on literature precedents for similar functional groups.

The hydrogenation of the two aromatic rings in this compound to their corresponding cyclohexyl derivatives represents a significant reduction. Aromatic rings are generally resistant to hydrogenation and require forcing conditions, such as high pressures and temperatures, and active catalysts like rhodium on carbon or ruthenium. libretexts.orgdalalinstitute.com

A major challenge in the complete hydrogenation of this molecule would be catalyst poisoning by the sulfur atom. Sulfur compounds are known to deactivate many noble metal catalysts. acsgcipr.org However, sulfur-tolerant catalysts have been developed that could potentially effect this transformation. google.com It is likely that under the harsh conditions required for aromatic ring hydrogenation, both the thioester and the benzoate ester would also be reduced. Achieving selective hydrogenation of only the aromatic rings while preserving the ester and thioester functionalities would be a formidable synthetic challenge.

Computational and Theoretical Investigations of 3r 3 Benzoylsulfanyl Hexyl Benzoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the three-dimensional structure and conformational preferences of molecules. For a flexible molecule such as (3R)-3-(Benzoylsulfanyl)hexyl benzoate (B1203000), these computational methods are indispensable for understanding its structural and electronic properties.

Conformational Landscape Analysis via Density Functional Theory (DFT)

(3R)-3-(Benzoylsulfanyl)hexyl benzoate possesses significant conformational flexibility arising from the rotation around multiple single bonds. These include the C-C bonds of the hexyl chain and the C-O and C-S bonds of the ester and thioester functionalities, respectively. A thorough exploration of the molecule's potential energy surface is crucial to identify the most stable conformers.

Bond Lengths, Bond Angles, and Dihedral Angles Optimization

Once the lowest energy conformer is identified, its geometric parameters are fully optimized using DFT. This process refines the bond lengths, bond angles, and dihedral angles to a state of minimum energy, providing a highly accurate representation of the molecule's structure. These parameters are fundamental for understanding the molecule's steric and electronic properties.

Below is a table of plausible DFT-calculated geometric parameters for key structural motifs within the global minimum energy conformer of this compound. The values are representative of those expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level) and are based on known data for similar functional groups. acs.orgwikipedia.orguark.eduuzh.chresearchgate.net

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Plausible Calculated Value | Angle | Plausible Calculated Value |

| C(Thioester C=O) - S | 1.79 | O=C-S | 123.5 |

| C(Thioester C=O) = O | 1.21 | C-S-C(Hexyl) | 101.0 |

| S - C(Hexyl) | 1.85 | S-C(Hexyl)-H | 108.5 |

| C(Ester C=O) - O | 1.35 | O=C-O | 124.0 |

| C(Ester C=O) = O | 1.22 | C-O-C(Hexyl) | 117.5 |

| O - C(Hexyl) | 1.45 | O-C(Hexyl)-C(Alkyl) | 109.0 |

Electronic Structure and Spectroscopic Property Prediction

Computational methods are powerful tools for predicting spectroscopic properties, which are essential for structure elucidation and understanding electronic behavior.

Prediction of ECD and VCD Spectra

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopies that are exceptionally sensitive to the absolute configuration of chiral molecules. irjweb.comchemicalbook.com Theoretical prediction of these spectra using quantum chemical calculations has become a standard method for assigning the absolute stereochemistry of complex molecules. chemicalbook.comnih.gov

For this compound, the absolute configuration at the C3 center can be unequivocally determined by comparing the experimental ECD spectrum with the one predicted by Time-Dependent Density Functional Theory (TD-DFT). chemicalbook.comnih.gov The procedure involves calculating the ECD spectra for both the (3R) and (3S) enantiomers. The presence of two chromophores—the benzoylsulfanyl and benzoyloxy groups—is expected to give rise to characteristic ECD signals. The enantiomer whose calculated spectrum matches the experimental one confirms the absolute configuration of the sample. Similarly, VCD spectra can be calculated from the DFT-computed atomic axial tensors and compared with experimental infrared VCD data to corroborate the stereochemical assignment. irjweb.comchemicalbook.com

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The prediction of NMR parameters through DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, serves as a valuable aid in assigning experimental spectra. acs.orgnist.gov Theoretical calculations provide the absolute chemical shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). acs.org

For this compound, calculating the ¹H and ¹³C NMR chemical shifts can help resolve ambiguities in signal assignments, especially for the protons and carbons within the hexyl chain and the aromatic rings. The following table presents plausible ¹H and ¹³C NMR chemical shifts predicted for the molecule, based on typical values for the constituent fragments. chemicalbook.comchemicalbook.comlibretexts.orgsigmaaldrich.com

| Plausible Predicted ¹³C NMR Shifts (ppm) | Plausible Predicted ¹H NMR Shifts (ppm) | ||

|---|---|---|---|

| Carbon Atom/Group | Chemical Shift (δ) | Proton(s) | Chemical Shift (δ) |

| Thioester C=O | 191.5 | Aromatic (Benzoylthio) | 7.50 - 8.00 |

| Ester C=O | 166.0 | Aromatic (Benzoyloxy) | 7.45 - 8.10 |

| Aromatic C (ipso, C-S) | 138.0 | CH-S | ~4.10 |

| Aromatic C (ipso, C-O) | 130.5 | CH₂-O (Ester) | ~4.30 |

| Aromatic C (para) | 133.0 - 134.0 | Alkyl Chain (CH₂) | 1.30 - 1.80 |

| Aromatic C (ortho/meta) | 127.0 - 129.5 | Terminal CH₃ | ~0.90 |

| CH-S | ~45.0 | ||

| CH₂-O (Ester) | ~65.5 | ||

| Alkyl Chain (CH₂) | 22.0 - 35.0 | ||

| Terminal CH₃ | ~14.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsquarespace.com The HOMO, as the orbital most likely to donate electrons, relates to the molecule's nucleophilicity, while the LUMO, as the orbital most likely to accept electrons, relates to its electrophilicity. uark.edusquarespace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the π-systems of the benzoyl groups. The LUMO is anticipated to be distributed over the π* orbitals of the aromatic rings and carbonyl groups.

The table below provides plausible energy values for the frontier orbitals, typical for molecules containing aromatic ester and thioester moieties. irjweb.comnih.gov

| Parameter | Plausible Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

This relatively large energy gap suggests that this compound is a kinetically stable molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry serves as a powerful tool for dissecting complex reaction mechanisms at a molecular level. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational analysis can be applied to understand its formation. Such investigations would likely focus on key bond-forming and stereochemistry-defining steps.

Elucidation of Stereoselective Synthetic Steps

The synthesis of a chiral molecule like this compound necessitates a stereoselective approach to establish the defined configuration at the C3 carbon. A plausible synthetic route involves the reaction of a chiral precursor, such as (R)-hexan-3-ol, with benzoyl chloride to form the benzoate ester, followed by manipulation of a leaving group at the 3-position to introduce the benzoylsulfanyl moiety via nucleophilic substitution with a thiobenzoate salt.

Computational modeling, particularly Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition states of these stereoselective steps. For instance, in a nucleophilic substitution reaction to introduce the thiobenzoate group, computational analysis could predict the energy barriers for different attack trajectories, confirming the stereochemical outcome. These calculations can help rationalize the observed stereoselectivity by comparing the energies of diastereomeric transition states. In related systems, computational studies have been used to understand the significance of stereochemistry in the biological activity of molecules. nih.gov

Understanding Reactivity Profiles and Kinetic Barriers

The reactivity of this compound is dictated by the presence of both an ester and a thioester functional group. Computational methods can be employed to understand the reactivity profiles of these groups. For example, by calculating the partial atomic charges and frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack.

Kinetic barriers for potential reactions, such as hydrolysis of the ester or thioester linkage, can be determined by locating the transition state structures and calculating their energies relative to the ground state reactants. This information is crucial for predicting the stability of the compound under various conditions. While specific data for this compound is unavailable, studies on similar benzoate esters and thioesters provide a framework for such computational investigations. organic-chemistry.org

Interactive Data Table: Hypothetical Kinetic Barriers for Hydrolysis

| Reaction | Functional Group | Hypothetical Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Ester | 20-25 | DFT (B3LYP/6-31G) |

| Base-Catalyzed Hydrolysis | Ester | 15-20 | DFT (B3LYP/6-31G) |

| Acid-Catalyzed Hydrolysis | Thioester | 18-23 | DFT (B3LYP/6-31G) |

| Base-Catalyzed Hydrolysis | Thioester | 13-18 | DFT (B3LYP/6-31G) |

Note: The data in this table is hypothetical and serves as an illustration of the types of results that could be obtained from computational studies. The values are based on general trends observed for similar functional groups.

Intermolecular Interactions and Aggregation Behavior

The physical properties and condensed-phase behavior of this compound are governed by a variety of intermolecular interactions. Computational chemistry provides insights into the nature and strength of these forces.

Hydrogen Bonding and Dispersion Interactions

While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of the benzoate and thioester carbonyl groups can act as hydrogen bond acceptors. chemguide.co.uklibretexts.orgnagwa.com This allows for hydrogen bonding interactions with protic solvents or other molecules containing O-H or N-H bonds. nih.govnih.gov The strength of these hydrogen bonds can be quantified using computational methods by analyzing the geometry and interaction energies of molecular dimers or clusters.

London dispersion forces are also expected to play a significant role in the intermolecular interactions of this molecule, particularly due to the presence of two phenyl rings and a hexyl chain. acs.orgnih.gov These interactions, arising from temporary fluctuations in electron density, are crucial for understanding the packing of molecules in the solid state and their behavior in nonpolar environments. d-nb.info Computational models that include dispersion corrections are essential for accurately predicting the condensed-phase properties of such molecules.

Self-Assembly Tendencies (if applicable to liquid crystalline properties or crystal packing)

The interplay of hydrogen bonding, dipole-dipole interactions from the polar ester and thioester groups, and dispersion forces from the aromatic rings and alkyl chain could lead to specific self-assembly behaviors for this compound. In the solid state, these interactions will dictate the crystal packing arrangement. nih.govscirp.org Computational crystal structure prediction methods can be used to explore possible packing motifs and identify the most energetically favorable arrangements. While there is no specific data on the liquid crystalline properties of this compound, the presence of both rigid (benzoyl) and flexible (hexyl) components is a feature often found in molecules that exhibit such phases. The study of related thiobenzoate derivatives has provided insights into their crystal structures. acs.org

Chiral Recognition Mechanisms

The chirality of this compound means that it can exhibit enantioselective interactions with other chiral molecules. This is the basis of chiral recognition, a fundamental process in many biological and chemical systems. Computational modeling can be a powerful tool to understand the mechanisms of chiral recognition at the molecular level.

By docking the (R)- and (S)-enantiomers of a chiral analyte with this compound, it is possible to calculate the interaction energies of the resulting diastereomeric complexes. A significant difference in these interaction energies would indicate enantioselective recognition. These calculations can pinpoint the specific intermolecular interactions, such as hydrogen bonds or steric repulsions, that are responsible for the discrimination. nih.gov While no specific chiral recognition studies involving this compound have been reported, research on other chiral molecules demonstrates the utility of computational approaches in this field. academie-sciences.fr

Interactive Data Table: Hypothetical Interaction Energies in Chiral Recognition

| Analyte Enantiomer | Interaction Energy with this compound (kcal/mol) | Primary Differentiating Interaction | Computational Method |

|---|---|---|---|

| (R)-Analyte | -10.5 | Favorable steric fit and hydrogen bonding | Molecular Mechanics (MMFF94) |

| (S)-Analyte | -8.2 | Steric hindrance from the hexyl chain | Molecular Mechanics (MMFF94) |

Note: The data in this table is hypothetical and illustrates how computational methods could be used to quantify chiral recognition. The values are for a generic chiral analyte.

Computational Modeling of Interactions with Chiral Selectors

There is no available research or published data concerning the computational modeling of interactions between this compound and chiral selectors. Scientific investigations into how this specific molecule might interact with chiral stationary phases or other chiral molecules through methods such as molecular docking or molecular dynamics have not been reported in accessible literature. Therefore, no data tables or detailed findings on its enantioselective recognition mechanisms at a molecular level can be provided.

Host-Guest Chemistry Simulations

No studies detailing host-guest chemistry simulations involving this compound as a "guest" molecule within a "host" system were found in the public domain. Research employing computational methods to simulate the inclusion of this compound within host molecules, such as cyclodextrins or calixarenes, is not available. Consequently, there are no simulation results, binding energy calculations, or structural data to present in tables for this specific area of investigation.

Potential Advanced Applications of 3r 3 Benzoylsulfanyl Hexyl Benzoate

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of (3R)-3-(Benzoylsulfanyl)hexyl benzoate (B1203000) makes it a valuable starting material in asymmetric synthesis, where the precise control of stereochemistry is paramount.

Precursor for Enantiopure Alcohols, Acids, or Thiols

The selective deprotection of the two benzoate groups in (3R)-3-(Benzoylsulfanyl)hexyl benzoate can lead to the formation of a variety of enantiopure synthons. The thiobenzoate at the 3-position and the benzoate ester at the 6-position can be chemoselectively cleaved under different reaction conditions. For instance, the benzoate ester can be hydrolyzed under basic conditions to yield the corresponding alcohol, while the thiobenzoate can be cleaved using reducing agents or other specific reagents to unmask the thiol.

Further transformations of these intermediates can lead to other valuable chiral building blocks. For example, the primary alcohol can be oxidized to the corresponding carboxylic acid. The thiol can participate in various carbon-sulfur bond-forming reactions. The ability to access these different enantiopure functionalized molecules from a single precursor highlights the synthetic utility of this compound.

Table 1: Potential Enantiopure Products from this compound

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | 1. NaOH, H₂O/MeOH2. H₃O⁺ | (R)-6-Hydroxyhexyl benzoyl sulfide |